molecular formula C16H18N4 B2802808 2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine CAS No. 433241-34-0

2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

Cat. No. B2802808
CAS RN: 433241-34-0
M. Wt: 266.348
InChI Key: MXUDIJQELFVTIB-UHFFFAOYSA-N
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Description

The compound “2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine” is a complex organic molecule. It contains an isopropyl-phenyl group, a methyl group, and a benzotriazole group. The presence of these groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzotriazole group is a heterocyclic compound, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups have been known to undergo reactions like Suzuki coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, phenylboronic acid, which has a phenyl group similar to the one in the compound you mentioned, is a white to yellow powder that is soluble in most polar organic solvents .

Scientific Research Applications

Dye Sensitizers in Solar Cells

In the field of renewable energy, researchers explore its potential as a dye sensitizer in dye-sensitized solar cells (DSSCs). By absorbing sunlight and transferring electrons, it contributes to the conversion of solar energy into electricity. Its use in DSSCs aims to improve cell efficiency and reduce production costs.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, boronic acids are known to act as mild Lewis acids .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, phenylboronic acid is harmful if swallowed .

properties

IUPAC Name

6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-10(2)12-4-6-13(7-5-12)20-18-15-8-11(3)14(17)9-16(15)19-20/h4-10H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDIJQELFVTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

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